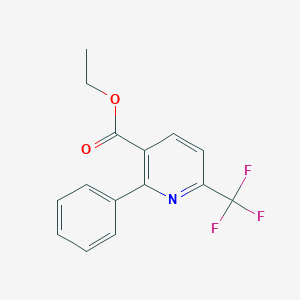
2-苯基-6-三氟甲基烟酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial component in drug development .
科学研究应用
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester typically involves the reaction of 2-phenyl-6-trifluoromethyl-nicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification . The process can be summarized as follows:
- Dissolve 2-phenyl-6-trifluoromethyl-nicotinic acid in ethanol.
- Add a catalytic amount of sulfuric acid or hydrochloric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with sodium bicarbonate.
- Extract the product with an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
化学反应分析
Types of Reactions
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Phenyl-6-trifluoromethyl-nicotinic acid.
Reduction: 2-Phenyl-6-trifluoromethyl-nicotinic alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
作用机制
The mechanism of action of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2-Phenyl-6-trifluoromethyl-nicotinic acid.
- 2-Phenyl-6-trifluoromethyl-nicotinic alcohol.
- 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives .
Uniqueness
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is unique due to its ester functional group, which imparts distinct physicochemical properties compared to its acid and alcohol counterparts. The ester group enhances the compound’s lipophilicity, making it more suitable for applications requiring membrane permeability .
生物活性
2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester (CAS No. 149770-27-4) is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their unique physicochemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular structure of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester includes a trifluoromethyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This property is crucial for its interaction with various cellular targets.
The biological activity of 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group plays a significant role in enhancing the compound's membrane permeability, facilitating its intracellular action.
Key Mechanisms:
- Enzyme Inhibition : The compound has been identified as a dual inhibitor for HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and RNA-dependent DNA polymerase activities.
- Antibacterial Activity : Preliminary studies suggest that derivatives of trifluoromethylpyridines exhibit antibacterial properties against various strains of bacteria, including Gram-positive organisms .
Antiviral Properties
Research indicates that 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester may have significant antiviral properties, particularly against HIV. It acts by inhibiting critical viral enzymes, thereby disrupting the replication cycle of the virus.
Antimicrobial Effects
The compound has shown promising results in antimicrobial assays:
- Inhibition Against Bacteria : In studies evaluating antibacterial activity, compounds similar to 2-Phenyl-6-trifluoromethyl-nicotinic acid ethyl ester demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. For instance, certain derivatives exhibited inhibition percentages exceeding 70% at specific concentrations .
Case Studies and Research Findings
属性
IUPAC Name |
ethyl 2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-14(20)11-8-9-12(15(16,17)18)19-13(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROQZUXXKJZWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














